Benzyl Penicillin Sodium Salt
Benzyl Penicillin Sodium Salt
Penicillin g, sodium salt is a white to slightly yellow crystalline powder with a faint odor. pH (10% solution) 5.5-7.5. (NTP, 1992)
Benzylpenicillin sodium is an organic sodium salt. It contains a benzylpenicillin(1-).
Penicillin G (potassium or sodium) is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain serious bacterial infections, such as pneumonia, meningitis, gonorrhea, syphilis, and others.
Pneumonia and syphilis can be opportunistic infections (OI) of HIV.
Penicillin G Sodium is the sodium salt form of benzylpenicillin, a semi-synthetic, broad-spectrum penicillin antibiotic with bactericidal activity. Benzylpenicillin sodium binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
PENICILLIN G SODIUM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and is indicated for infection and has 1 investigational indication.
See also: Ampicillin (related); Penicillin G (has active moiety); Penicillin G Potassium (related) ... View More ...
Benzylpenicillin sodium is an organic sodium salt. It contains a benzylpenicillin(1-).
Penicillin G (potassium or sodium) is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain serious bacterial infections, such as pneumonia, meningitis, gonorrhea, syphilis, and others.
Pneumonia and syphilis can be opportunistic infections (OI) of HIV.
Penicillin G Sodium is the sodium salt form of benzylpenicillin, a semi-synthetic, broad-spectrum penicillin antibiotic with bactericidal activity. Benzylpenicillin sodium binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
PENICILLIN G SODIUM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and is indicated for infection and has 1 investigational indication.
See also: Ampicillin (related); Penicillin G (has active moiety); Penicillin G Potassium (related) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
69-57-8
VCID:
VC20744404
InChI:
InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1
SMILES:
Array
Molecular Formula:
C16H18N2NaO4S
Molecular Weight:
357.4 g/mol
Benzyl Penicillin Sodium Salt
CAS No.: 69-57-8
Cat. No.: VC20744404
Molecular Formula: C16H18N2NaO4S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Penicillin g, sodium salt is a white to slightly yellow crystalline powder with a faint odor. pH (10% solution) 5.5-7.5. (NTP, 1992) Benzylpenicillin sodium is an organic sodium salt. It contains a benzylpenicillin(1-). Penicillin G (potassium or sodium) is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain serious bacterial infections, such as pneumonia, meningitis, gonorrhea, syphilis, and others. Pneumonia and syphilis can be opportunistic infections (OI) of HIV. Penicillin G Sodium is the sodium salt form of benzylpenicillin, a semi-synthetic, broad-spectrum penicillin antibiotic with bactericidal activity. Benzylpenicillin sodium binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. PENICILLIN G SODIUM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and is indicated for infection and has 1 investigational indication. See also: Ampicillin (related); Penicillin G (has active moiety); Penicillin G Potassium (related) ... View More ... |
|---|---|
| CAS No. | 69-57-8 |
| Molecular Formula | C16H18N2NaO4S |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1 |
| Standard InChI Key | XFGIVHXZEANRAL-LQDWTQKMSA-N |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |
| Melting Point | 408 to 414 °F (decomposes) (NTP, 1992) |
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